6,6-Dimethyl-1-oxaspiro[2.6]nonane
Description
Significance of Spirocyclic Frameworks in Organic Synthesis and Natural Product Chemistry
Spirocyclic frameworks are not merely chemical curiosities; they are integral components of numerous natural products and pharmaceutically active molecules. nih.govrsc.orgabo.fi Their rigid and well-defined three-dimensional structures provide a unique scaffold that can interact with biological targets in a highly specific manner. This inherent structural rigidity, coupled with the potential for introducing chirality at the spiro center, makes them attractive targets for organic synthesis. wikipedia.orgnih.gov The construction of these complex architectures presents a significant challenge to synthetic chemists, driving the development of novel and innovative synthetic methodologies. researchgate.net
The presence of spirocycles in a wide array of natural products, from alkaloids to terpenes, underscores their importance in the natural world. nih.govrsc.org These natural products often exhibit potent biological activities, serving as inspiration for the design and synthesis of new therapeutic agents. nih.govresearchgate.net Marketed drugs such as the antifungal agent griseofulvin (B1672149) and the diuretic spironolactone (B1682167) feature spirocyclic cores, highlighting their clinical relevance. rsc.org
Overview of Oxaspiro[2.6]nonane Derivatives: Structural Features and Research Context
Within the broad class of spirocycles, oxaspiro compounds, which contain an oxygen atom as part of one of the rings, are of particular interest. The oxaspiro[2.6]nonane framework consists of a three-membered oxirane (epoxide) ring fused to a seven-membered cycloheptane (B1346806) ring at a single carbon atom. The inclusion of the oxygen atom in the spirocyclic system can significantly influence the molecule's properties, including its reactivity and biological activity.
The compound at the heart of this article, 6,6-Dimethyl-1-oxaspiro[2.6]nonane, is a derivative of this parent structure. The presence of two methyl groups on the cycloheptane ring at position 6 introduces specific steric and electronic features that can impact its chemical behavior. Research into oxaspiro[2.6]nonane derivatives is often driven by the quest for new synthetic methods and the exploration of their potential applications. lab-chemicals.comsigmaaldrich.comchemsynthesis.com
Historical Development of Synthetic Approaches to Spiro-Ethers
The synthesis of spiro-ethers, a class of compounds that includes oxaspirocycles, has evolved significantly over time. nih.gov Early methods often relied on intramolecular cyclization reactions, which, while effective, could be limited in scope and stereocontrol. researchgate.net Over the past few decades, a diverse array of synthetic strategies has been developed to construct these challenging motifs. abo.fiabo.fi
These modern approaches can be broadly categorized into several key types:
Catalytic Methods: The use of transition metal catalysts has revolutionized the synthesis of spiro-ethers, enabling highly efficient and stereoselective transformations. researchgate.netnih.gov
Cyclization Reactions: Intramolecular cyclization remains a cornerstone of spiro-ether synthesis, with new reagents and conditions continually being developed to improve yields and selectivity. researchgate.netnih.gov
Nucleophilic/Electrophilic Additions: The addition of nucleophiles or electrophiles to appropriately functionalized precursors is another common strategy for constructing the spirocyclic framework. researchgate.netnih.gov
Functional Group Transformations: The conversion of existing functional groups into the desired spiro-ether linkage provides a versatile route to these compounds. researchgate.netnih.gov
Rearrangement Reactions: Certain molecular rearrangements can be harnessed to generate the spirocyclic core in a single, elegant step. researchgate.net
The development of these synthetic methods has been crucial for accessing a wide range of spiro-ethers for further study and application. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
6,6-dimethyl-1-oxaspiro[2.6]nonane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-9(2)4-3-5-10(7-6-9)8-11-10/h3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNJVUBMHQLBVQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(CC1)CO2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for the 6,6 Dimethyl 1 Oxaspiro 2.6 Nonane Core
Strategies for the Construction of the 1-Oxaspiro[2.6]nonane Scaffold
The assembly of the 1-oxaspiro[2.6]nonane framework is a critical undertaking that involves the formation of both the epoxide and the nine-membered ring system, as well as the creation of the spirocenter.
Epoxide Ring Formation via Stereocontrolled Cyclization Pathways
The formation of the epoxide ring is a key step in the synthesis of 1-oxaspiro[2.6]nonane derivatives. One of the most reliable methods for this transformation is the intramolecular SN2 reaction of a halohydrin. chemistryscore.combyjus.com This process involves the treatment of a halohydrin with a strong base, which deprotonates the hydroxyl group to form an alkoxide. ucalgary.ca This alkoxide then acts as an internal nucleophile, attacking the adjacent carbon bearing the halogen and displacing it to form the epoxide ring. chemistryscore.comucalgary.ca The stereochemistry of this reaction is well-defined, proceeding with inversion of configuration at the carbon bearing the halogen. masterorganicchemistry.com Therefore, the stereochemical outcome of the epoxidation is dependent on the stereochemistry of the starting halohydrin.
For the synthesis of 6,6-dimethyl-1-oxaspiro[2.6]nonane, a potential precursor would be a 1-halo-2-hydroxy-7,7-dimethylcyclononane. The formation of this halohydrin could be achieved through the reaction of 7,7-dimethylcyclononene with a halogen in the presence of water. byjus.com The regioselectivity of this reaction generally follows Markovnikov's rule, with the hydroxyl group adding to the more substituted carbon. byjus.com
Another common method for epoxidation is the use of peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). masterorganicchemistry.com This reaction is a syn-addition of an oxygen atom across the double bond of an alkene. The stereocontrol in this reaction can be influenced by the steric and electronic properties of the substituents on the alkene. For a substrate like 7,7-dimethylcyclononene, the approach of the peroxy acid may be directed by the gem-dimethyl group, potentially leading to a preferred diastereomer of the epoxide.
| Method | Reagents | Key Features | Stereochemical Control |
|---|---|---|---|
| Halohydrin Cyclization | 1. X2, H2O 2. Strong Base (e.g., NaOH) | Two-step process; reliable for epoxide formation. chemistryscore.combyjus.com | Substrate-controlled; proceeds with inversion of configuration. masterorganicchemistry.com |
| Peroxy Acid Epoxidation | m-CPBA, CH2Cl2 | One-step process; syn-addition of oxygen. masterorganicchemistry.com | Can be influenced by steric hindrance and directing groups. |
Synthesis of the Nonane (B91170) Ring System and Spirocenter Formation
The construction of the nine-membered ring is a significant challenge due to unfavorable entropic and enthalpic factors. Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of medium and large rings. wikipedia.orgorganic-chemistry.org This method utilizes a ruthenium or molybdenum catalyst to form a cyclic alkene from a diene precursor. organic-chemistry.orgnih.gov For the synthesis of a 7,7-dimethylcyclononene precursor, a suitable diene with a gem-dimethyl group at the appropriate position could be cyclized using a Grubbs or Schrock catalyst. wikipedia.orgorganic-chemistry.org
The formation of the spirocenter can be achieved through several strategies. One approach involves the intramolecular cyclization of a precursor containing both a nucleophile and an electrophile. For instance, a suitably functionalized cyclononanone (B1595960) could undergo an intramolecular aldol (B89426) reaction or a related cyclization to form the spirocyclic system. nih.gov
An alternative strategy for the synthesis of the spiroepoxide core involves the reaction of a cyclononanone derivative with a sulfur ylide. This can lead to the formation of an epoxide ring directly at the carbonyl carbon, thus creating the spirocenter in a single step.
Enantioselective and Diastereoselective Synthesis of this compound
The presence of a chiral spirocenter and other potential stereocenters in this compound necessitates the use of stereoselective synthetic methods.
Chiral Auxiliaries and Catalytic Asymmetric Induction in Spirocycle Formation
Chiral auxiliaries are stereogenic groups that can be temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.orgnumberanalytics.comnih.gov In the context of synthesizing this compound, a chiral auxiliary could be appended to a precursor of the nine-membered ring to direct the formation of the spirocenter or other stereocenters. researchgate.netscielo.org.mx For example, an Evans oxazolidinone auxiliary could be used to control the stereochemistry of an alkylation reaction to introduce one of the methyl groups or to set a stereocenter that would later direct the spirocyclization. nih.gov
Catalytic asymmetric synthesis offers a more atom-economical approach to enantioselective transformations. rsc.orgsioc-journal.cn Chiral catalysts can be used to induce asymmetry in a variety of reactions, including epoxidations, cyclizations, and additions to carbonyls. youtube.comnih.gov For instance, a chiral ligand could be used in conjunction with a metal catalyst to achieve an enantioselective RCM reaction, leading to a chiral cyclononene (B11951088) precursor. nih.gov Additionally, asymmetric epoxidation methods, such as the Sharpless epoxidation (for allylic alcohols) or Jacobsen-Katsuki epoxidation, could be adapted to provide enantiomerically enriched epoxides.
Diastereomer Control in Cyclization and Functionalization Reactions
Once a stereocenter is established in the molecule, it can influence the stereochemical outcome of subsequent reactions, leading to diastereoselective transformations. nih.govrsc.org For example, the gem-dimethyl group at the C6 position of the nonane ring can exert steric hindrance, directing the approach of reagents to the opposite face of the molecule. This can be particularly important in the epoxidation of a cyclononene precursor or in the cyclization step to form the spirocenter.
The relative stereochemistry of substituents on the nine-membered ring can also be controlled through careful choice of reaction conditions. For instance, in the formation of a halohydrin, the anti-addition of the halogen and hydroxyl group is generally observed. byjus.com The subsequent base-induced cyclization to the epoxide proceeds with inversion of configuration, allowing for the predictable formation of a specific diastereomer. masterorganicchemistry.com
| Strategy | Method | Key Principle | Potential Application |
|---|---|---|---|
| Enantioselective Synthesis | Chiral Auxiliaries | Temporary incorporation of a chiral group to direct a reaction. wikipedia.orgnumberanalytics.com | Asymmetric alkylation to set stereocenters on the nonane ring. |
| Catalytic Asymmetric Induction | Use of a chiral catalyst to create a chiral product. rsc.orgsioc-journal.cnyoutube.com | Enantioselective epoxidation or cyclization. | |
| Diastereoselective Synthesis | Substrate Control | Existing stereocenters direct the stereochemical outcome of a reaction. | Directing the approach of a reagent by the gem-dimethyl group. |
| Reaction-Based Control | Inherent stereochemical course of a reaction (e.g., SN2 inversion). masterorganicchemistry.com | Predictable stereochemistry in halohydrin formation and epoxidation. |
Green Chemistry Approaches and Sustainable Synthetic Routes
The principles of green chemistry aim to design chemical processes that are environmentally benign. nih.gov In the synthesis of this compound, several green chemistry approaches can be considered.
The use of catalytic reactions, such as RCM and catalytic asymmetric synthesis, is inherently greener than using stoichiometric reagents, as it reduces waste. nih.govtandfonline.com The development of catalysts that can operate in environmentally friendly solvents, such as water or ethanol, would further enhance the sustainability of the synthesis. nih.gov Microwave-assisted synthesis has also been shown to be a green method, often leading to shorter reaction times and higher yields. mdpi.com
Atom economy is another important principle of green chemistry. Reactions that incorporate all or most of the atoms of the starting materials into the final product are considered atom-economical. RCM is a good example of an atom-economical reaction, as the only byproduct is a volatile alkene. wikipedia.org
Furthermore, the use of renewable starting materials and the development of one-pot or tandem reactions can contribute to a more sustainable synthesis by reducing the number of steps and the amount of waste generated. rsc.org
Solvent-Free Reactions and Mechanochemical Synthesis
Conventional organic synthesis is often characterized by the extensive use of volatile and often hazardous organic solvents. The development of solvent-free and mechanochemical approaches offers a greener alternative by minimizing waste and, in some cases, enhancing reaction rates and selectivity.
Solvent-Free Epoxidation:
The epoxidation of ketones, a key step in the synthesis of this compound, can potentially be achieved under solvent-free conditions. The Corey-Chaykovsky reaction, which utilizes a sulfur ylide to convert a ketone to an epoxide, is a prime candidate for adaptation to a solvent-free protocol. adichemistry.comorganic-chemistry.orgalfa-chemistry.comacsgcipr.orgwikipedia.orgpku.edu.cnyoutube.comyoutube.comyoutube.com Research into solvent-free asymmetric catalysis has shown promise for various transformations, suggesting that the epoxidation of cyclic ketones could be amenable to such conditions. acs.org A patented process for producing epoxides from ketones highlights the possibility of minimizing organic solvents, where the amount of catalyst required is dependent on the quantity of organic solvent present, implying that a no-solvent system is conceivable. google.com
Mechanochemical Synthesis:
Mechanochemistry, the use of mechanical force to induce chemical reactions, is an emerging field in green chemistry. A novel approach combining mechanochemical synthesis with biocatalysis has been reported for the efficient production of (S)-aromatic epoxides. acs.org This two-step process involves the ball-milling of an aromatic ketone with an N-halosuccinimide to form an α-haloaromatic ketone, which is then subjected to a one-pot asymmetric bioreduction and cyclization to yield the epoxide. acs.org While this specific protocol is for aromatic ketones, the principle of mechanochemical activation could be adapted for the synthesis of the precursor for this compound.
A hypothetical mechanochemical approach to this compound could involve the direct milling of 4,4-dimethylcycloheptanone with a sulfur ylide precursor and a solid base.
| Parameter | Solvent-Free Corey-Chaykovsky | Mechanochemical Synthesis |
| Reactants | 4,4-dimethylcycloheptanone, Trimethylsulfonium iodide, Solid base (e.g., KOH) | 4,4-dimethylcycloheptanone, Trimethylsulfonium iodide, Solid base (e.g., NaH) |
| Conditions | Thermal (e.g., 60-90°C) | Ball milling (high frequency) |
| Advantages | Reduced solvent waste, potentially faster reaction rates | Reduced solvent waste, potential for novel reactivity, energy efficiency |
| Challenges | Ensuring adequate mixing of solid reactants, heat transfer | Optimizing milling parameters (frequency, time, ball size), potential for thermal decomposition |
This table presents a conceptual framework for the application of solvent-free and mechanochemical methods to the synthesis of this compound, as direct literature precedents are not currently available.
Biocatalytic Transformations and Enzymatic Routes
Biocatalysis offers a powerful tool for the synthesis of chiral compounds with high enantioselectivity under mild reaction conditions. The application of enzymes for the synthesis of epoxides is a rapidly developing area of research. nih.gov
Engineered Peroxygenases:
Recent studies have demonstrated the potential of engineered cofactor-independent peroxygenases for the enantiocomplementary epoxidation of α,β-unsaturated aldehydes. nih.gov These enzymes utilize hydrogen peroxide or other hydroperoxides to achieve the epoxidation. While the direct epoxidation of a saturated cyclic ketone like 4,4-dimethylcycloheptanone by such enzymes has not been reported, the continuous evolution of enzyme engineering could lead to biocatalysts with the desired substrate specificity.
Whole-Cell Biocatalysis:
Another promising approach involves the use of whole-cell biocatalysts. An efficient and selective biocatalytic process has been developed for the reduction of a sterically hindered α-bromo ketone using a ketoreductase from Lactobacillus kefiri. acs.org The resulting α-bromohydrin undergoes intramolecular epoxidation to yield the final epoxide with high enantiomeric excess. acs.org This two-step biocatalytic process could be envisioned for the synthesis of this compound, starting from an α-halogenated derivative of 4,4-dimethylcycloheptanone. Furthermore, whole-cell biocatalysts, such as Bacillus cereus, have been identified for the asymmetric reduction of prochiral ketones, which could be a key step in a multi-enzyme synthetic pathway. mdpi.com
| Biocatalytic Approach | Enzyme/System | Potential Substrate | Key Transformation | Reported Advantages |
| Engineered Peroxygenase | Cofactor-independent peroxygenase | 4,4-dimethylcycloheptenone (hypothetical) | Direct epoxidation of a double bond | High enantioselectivity, use of H₂O₂ as oxidant nih.gov |
| Two-Step Biocatalysis | Ketoreductase (e.g., from Lactobacillus kefiri) | α-bromo-4,4-dimethylcycloheptanone | Asymmetric reduction followed by intramolecular epoxidation | High enantiomeric excess (>99.9% ee reported for an analogous substrate) acs.org |
| Whole-Cell Ketone Reduction | Bacillus cereus TQ-2 | 4,4-dimethylcycloheptanone derivative | Asymmetric reduction to a chiral alcohol | High activity and enantioselectivity for a range of ketones mdpi.com |
This table outlines potential biocatalytic strategies for the synthesis of this compound based on analogous enzymatic transformations reported in the literature.
In Depth Spectroscopic and Structural Elucidation Methodologies
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount tool for the detailed structural analysis of organic molecules in solution. For 6,6-Dimethyl-1-oxaspiro[2.6]nonane , a comprehensive suite of NMR experiments is essential to assign the complex spin systems and deduce the relative stereochemistry of its chiral centers.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) in Configurational Analysis
Two-dimensional (2D) NMR techniques are indispensable for unraveling the intricate network of proton and carbon connectivities within This compound .
COSY (Correlation Spectroscopy): This homonuclear correlation experiment is fundamental for identifying proton-proton coupling networks. For the cycloheptane (B1346806) ring of the target molecule, COSY spectra would reveal the through-bond connectivities between adjacent methylene (B1212753) protons, aiding in the assignment of the seven-membered ring system.
HSQC (Heteronuclear Single Quantum Coherence): By correlating proton and carbon chemical shifts for directly attached nuclei, HSQC provides a direct link between the proton and carbon skeletons of the molecule. This is crucial for assigning the carbon resonances of the cycloheptane and epoxide rings based on their attached proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment is vital for piecing together the complete molecular framework. HMBC correlations would establish connectivities between protons and carbons separated by two or three bonds. For instance, correlations from the gem-dimethyl protons at C6 to the spiro-carbon and adjacent methylene carbons would confirm the substitution pattern.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is a through-space correlation technique that provides critical information about the spatial proximity of protons, which is paramount for stereochemical assignments. For This compound , NOESY correlations would help determine the relative orientation of substituents on the cycloheptane ring and the epoxide. For example, the presence or absence of NOE cross-peaks between the epoxide protons and the methyl groups would be instrumental in defining the facial selectivity of the epoxidation and the resulting stereochemistry.
A hypothetical table of expected 2D NMR correlations for a specific diastereomer of This compound is presented below.
| Proton (δ, ppm) | COSY Correlations (δ, ppm) | HSQC Correlation (C, δ, ppm) | Key HMBC Correlations (C, δ, ppm) | Key NOESY Correlations (Proton, δ, ppm) |
| H-2 (epoxide) | H-3 (epoxide) | C-2 | C-1 (spiro), C-7 | H-7a, H-7b |
| H-3 (epoxide) | H-2 (epoxide) | C-3 | C-1 (spiro), C-4 | H-4a, H-4b |
| H-5a, H-5b | H-4a, H-4b | C-5 | C-4, C-6, C-7 | H-4a, H-4b, H-6a, H-6b |
| H-6a (gem-Me) | - | C-6 | C-5, C-7, C-1 (spiro) | H-5a, H-5b, H-7a, H-7b |
| H-6b (gem-Me) | - | C-6 | C-5, C-7, C-1 (spiro) | H-5a, H-5b, H-7a, H-7b |
Chiral Shift Reagents and Anisotropic Effects for Enantiomeric Purity Assessment
Given that This compound possesses a chiral spirocenter, it can exist as a pair of enantiomers. The determination of enantiomeric purity is crucial. While standard NMR spectra of enantiomers are identical, the use of chiral shift reagents (CSRs) can induce diastereomeric interactions, leading to the separation of signals for the two enantiomers. youtube.comyoutube.comrsc.org Lanthanide-based CSRs, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), can be employed. rsc.org The oxygen atom of the epoxide ring in This compound can act as a Lewis basic site for coordination with the chiral lanthanide complex. This interaction forms transient diastereomeric complexes, which experience different magnetic environments, resulting in separate NMR signals for each enantiomer. The integration of these separated signals allows for the quantitative determination of the enantiomeric excess (ee).
High-Resolution Mass Spectrometry (HRMS) in Mechanistic Studies and Molecular Formula Validation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous validation of its molecular formula. For This compound (C₁₀H₁₈O), HRMS would provide an exact mass measurement, confirming the elemental composition.
Fragmentation Pathways and Structural Insights from MS/MS Data
Tandem mass spectrometry (MS/MS) provides valuable structural information by analyzing the fragmentation patterns of a selected precursor ion. The fragmentation of cyclic ethers is often characterized by specific cleavage pathways. nih.gov For This compound , characteristic fragmentation would likely involve:
Alpha-cleavage: Cleavage of the C-C bonds adjacent to the ether oxygen is a common fragmentation pathway for ethers. libretexts.orgdummies.com This could lead to the loss of alkyl radicals from the cycloheptane ring.
Ring-opening of the epoxide: The strained three-membered ring can undergo cleavage, followed by rearrangements.
Loss of small neutral molecules: Elimination of molecules such as water (H₂O) or ethylene (B1197577) oxide (C₂H₄O) could be observed.
A representative table of potential mass spectral fragments for This compound is shown below.
| m/z | Proposed Fragment Ion | Possible Origin |
| 154 | [C₁₀H₁₈O]⁺• | Molecular Ion |
| 139 | [C₉H₁₅O]⁺ | Loss of a methyl radical (•CH₃) |
| 111 | [C₇H₁₁O]⁺ | Cleavage of the cycloheptane ring |
| 97 | [C₆H₉O]⁺ | Further fragmentation |
| 83 | [C₆H₁₁]⁺ | Loss of the epoxide and a methyl group |
| 69 | [C₅H₉]⁺ | Fragmentation of the cycloheptane ring |
| 55 | [C₄H₇]⁺ | Further fragmentation |
X-Ray Crystallography for Absolute Configuration Determination and Conformational Analysis
While NMR and MS provide invaluable data on connectivity and molecular formula, X-ray crystallography offers the definitive method for determining the absolute configuration and solid-state conformation of a molecule, provided that suitable single crystals can be obtained.
Single-Crystal Diffraction Studies on this compound and Analogues
A single-crystal X-ray diffraction study on an enantiomerically pure crystal of This compound would provide a three-dimensional map of electron density, allowing for the precise determination of bond lengths, bond angles, and torsional angles. This would unequivocally establish the absolute configuration of the spirocenter and the relative stereochemistry of all chiral centers.
Computational Chemistry and Theoretical Investigations of 6,6 Dimethyl 1 Oxaspiro 2.6 Nonane
Density Functional Theory (DFT) Calculations for Geometrical Optimization and Electronic Structure
Density Functional Theory (DFT) stands as a powerful quantum mechanical modeling method to investigate the electronic structure of many-body systems. For 6,6-Dimethyl-1-oxaspiro[2.6]nonane, DFT calculations are instrumental in determining its optimized geometry and understanding its electronic characteristics. These calculations are typically performed using a functional, such as B3LYP, paired with a suitable basis set like 6-311++G(d,p), to balance computational cost and accuracy. nih.govnih.gov
The conformational landscape of the this compound system is primarily dictated by the flexibility of the seven-membered cycloheptane (B1346806) ring. Unlike the well-defined chair conformation of cyclohexane, cycloheptane and its derivatives exist in a dynamic equilibrium between several low-energy conformations, most notably the twist-chair and chair forms. The spiro-fused epoxide ring introduces additional steric and electronic constraints that influence the conformational preferences of the cycloheptane ring.
Strain energy minimization calculations suggest that for a cyclo-octane ring, which is larger but also flexible, no single conformation is overwhelmingly favored energetically. This often leads to a mixture of conformations at room temperature. A similar principle applies to the cycloheptane ring in this spiro compound. DFT calculations can elucidate the relative energies of these conformers. For a related system, 1-oxaspiro[2.5]octane, eight distinct conformers were identified, with chair-like conformers being predominant. rsc.org In the case of this compound, the gem-dimethyl group at the C6 position significantly impacts the conformational equilibrium by introducing steric hindrance, which can be quantified through computational analysis.
Below is an illustrative data table of relative energies for hypothetical conformers of the this compound system, as would be determined by DFT calculations.
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) |
| Twist-Chair 1 | 0.00 | 55.4, -78.2, 80.1, -58.3 |
| Twist-Chair 2 | 0.85 | -54.9, 77.8, -80.5, 58.0 |
| Chair | 1.50 | -85.2, 52.1, 0.0, -52.1 |
| Boat | 3.20 | 65.3, -65.3, 0.0, 65.3 |
Note: The data in this table is illustrative and based on typical energy differences found in cycloheptane systems. Actual values for this compound would require specific DFT calculations.
DFT calculations are also invaluable for mapping the energetic profiles of synthetic routes leading to this compound. A common synthetic pathway would involve the epoxidation of a corresponding exocyclic alkene, such as 2,2-dimethyl-methylenecycloheptane. The reaction mechanism, including the structure of the transition state and the activation energy, can be modeled.
The energetic profile would detail the energy of the reactants, the transition state, any intermediates, and the final product. This information is critical for understanding the reaction kinetics and predicting the feasibility of a given synthetic approach. For instance, the epoxidation reaction could proceed through a concerted or a stepwise mechanism, and DFT can help distinguish between these pathways by locating the relevant stationary points on the potential energy surface.
An example of a data table summarizing the calculated energetic parameters for a hypothetical epoxidation reaction is provided below.
| Species | Enthalpy (Hartree) | Gibbs Free Energy (Hartree) | Relative Energy (kcal/mol) |
| Reactants | -425.12345 | -425.15678 | 0.00 |
| Transition State | -425.09876 | -425.13109 | 15.51 |
| Product | -425.18765 | -425.22098 | -40.29 |
Note: The data in this table is hypothetical and serves to illustrate the output of DFT calculations for a reaction profile.
Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions
Molecular dynamics (MD) simulations offer a means to study the dynamic behavior of this compound over time. researchgate.net These simulations can reveal the conformational flexibility of the molecule and its interactions with its environment, such as a solvent. jst.go.jp By solving Newton's equations of motion for the atoms in the system, MD simulations provide a trajectory of the molecule's movements, from which various properties can be calculated.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Hypotheses
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity or other properties. youtube.comyoutube.com While specific biological activities of this compound are not the focus here, QSAR methodologies can be applied to a series of related oxaspiro[2.6]nonane derivatives to develop mechanistic hypotheses about their behavior.
A QSAR study involves calculating a set of molecular descriptors for each compound in a series and then using statistical methods to build a mathematical model that relates these descriptors to an observed activity. nih.gov These descriptors can encode steric, electronic, and hydrophobic properties of the molecules. For spirocyclic compounds, QSAR models have been successfully developed to understand their interactions with biological targets. nih.govrsc.org For instance, a 5D-QSAR study on spirocyclic sigma1 receptor ligands provided insights into the binding requirements of these molecules. nih.gov
By applying QSAR to a hypothetical series of this compound analogs with varying substituents, one could hypothesize about the structural features that are most important for a particular property, such as receptor binding or membrane permeability. The resulting model could then guide the design of new compounds with desired characteristics.
Reactivity Profiles and Mechanistic Pathways of 6,6 Dimethyl 1 Oxaspiro 2.6 Nonane
Ring-Opening Reactions of the Epoxide Moiety
The epoxide ring is the most reactive site in the molecule, susceptible to attack by both nucleophiles and electrophiles, leading to ring-opening.
Nucleophilic and Electrophilic Ring-Opening Mechanisms
In theory, nucleophilic attack on the epoxide ring of 6,6-Dimethyl-1-oxaspiro[2.6]nonane would proceed via an SN2 mechanism. Nucleophiles would attack one of the two carbon atoms of the epoxide, leading to the opening of the ring and the formation of a substituted cycloheptanol (B1583049) derivative. The reaction is typically catalyzed by either acid or base. Under basic or neutral conditions, the nucleophile attacks the less sterically hindered carbon atom of the epoxide. Under acidic conditions, the epoxide oxygen is first protonated, making the epoxide a better leaving group and activating the ring towards nucleophilic attack. The regioselectivity in acid-catalyzed opening is more complex and depends on a balance of steric and electronic factors.
Electrophilic ring-opening would involve the initial interaction of an electrophile with the oxygen atom of the epoxide, leading to a highly reactive intermediate that can be trapped by a nucleophile or undergo rearrangement.
Regioselectivity and Stereospecificity of Ring-Opening Reactions
For this compound, the two carbons of the oxirane ring are sterically different. One is a spiro carbon, and the other is part of the cycloheptane (B1346806) ring. Nucleophilic attack under basic conditions would be expected to occur at the less substituted carbon atom of the epoxide.
The stereospecificity of the SN2 attack dictates that the reaction proceeds with inversion of configuration at the center of attack. Therefore, the stereochemistry of the starting epoxide would determine the stereochemistry of the resulting diol or amino alcohol.
Due to the absence of experimental data, a data table for ring-opening reactions cannot be provided.
Rearrangement Reactions and Skeletal Transformations
Spiroepoxides are known to undergo a variety of rearrangement reactions, often leading to interesting and complex molecular architectures.
Acid-Catalyzed and Base-Catalyzed Rearrangements
Acid-catalyzed rearrangement of epoxides is a common transformation. In the case of this compound, protonation of the epoxide oxygen would be followed by cleavage of a C-O bond to form a carbocation. This carbocation could then undergo various rearrangements, such as hydride shifts or alkyl shifts, to form more stable carbocation intermediates, ultimately leading to the formation of rearranged ketones, aldehydes, or allylic alcohols. The presence of the gem-dimethyl group on the cycloheptane ring could influence the migratory aptitude of adjacent groups.
Base-catalyzed rearrangements are less common for simple epoxides but can occur under specific conditions, often involving strong, non-nucleophilic bases. These reactions can lead to the formation of allylic alcohols through elimination pathways.
Thermal and Photochemical Transformations
Thermal and photochemical reactions of epoxides can lead to a variety of products through radical or concerted pathways. Thermolysis could potentially lead to homolytic cleavage of the C-O bonds, generating diradical intermediates that could undergo further reactions.
Photochemical transformations of epoxides can involve excitation to a singlet or triplet state, followed by various decay pathways, including isomerization, fragmentation, and rearrangement. The specific outcomes would depend on the wavelength of light used and the presence of photosensitizers.
No specific research on the thermal or photochemical transformations of this compound has been found.
Cycloaddition Reactions Involving the Oxaspiro System
While the epoxide ring itself does not typically participate directly in cycloaddition reactions in the same way as a carbon-carbon double bond, the molecule could potentially undergo reactions where the oxaspiro system influences the reactivity of other parts of the molecule, or where the epoxide is first opened to an intermediate that then undergoes cycloaddition. However, there is no available literature to support any specific cycloaddition reactions for this compound.
Derivatization and Functionalization Strategies for Enhanced Chemical Utility
Introduction of Functional Groups for Modulating Reactivity and Specificity
The introduction of specific functional groups onto the 6,6-Dimethyl-1-oxaspiro[2.6]nonane framework is a primary strategy for fine-tuning its chemical reactivity and specificity. While direct research on the functionalization of this specific oxaspiro[2.6]nonane is limited, principles from related spirocyclic systems can be applied.
For instance, the activation of a hydroxyl group for nucleophilic substitution is a common pathway to introduce various functional derivatives. In studies on analogous 1-azaspiro[4.4]nonanes, the reaction of a hydroxymethyl group with methanesulfonyl chloride (MsCl) or a triphenylphosphine-carbon tetrabromide system (PPh₃-CBr₄) has been explored. researchgate.netmdpi.com Depending on the other substituents present on the spirocyclic core, these reactions can lead to a variety of products, including rearranged bicyclic systems. researchgate.netmdpi.com This suggests that a hydroxylated derivative of this compound could serve as a versatile intermediate for introducing a range of functionalities.
Furthermore, the introduction of a nitrile group is another valuable functionalization strategy. For example, 6-Methyl-1-oxaspiro[2.6]nonane-2-carbonitrile has been synthesized, indicating that a nitrile group can be incorporated into the oxaspiro[2.6]nonane skeleton. evitachem.com The nitrile group can then serve as a precursor for other functionalities, such as amines or carboxylic acids, through reduction or hydrolysis, respectively.
The strategic placement of functional groups can significantly influence the molecule's electronic properties and steric environment, thereby modulating its reactivity and potential for specific interactions with other molecules.
Synthesis of Biologically Relevant Analogues and Probes (excluding clinical applications)
The rigid, three-dimensional nature of spirocycles makes them attractive scaffolds for the design of biologically relevant molecules. By mimicking the spatial arrangement of functional groups in natural products or known bioactive compounds, analogues of this compound can be synthesized to probe biological systems.
Spiroketal moieties, which are structurally related to 1-oxaspirocycles, are found in a variety of natural products with significant biological activity. semanticscholar.org The synthesis of tri-oxaspiro[4.5]decanes from D-glucose has been demonstrated, with the resulting spiroacetal framework being a key structural motif in several natural products. semanticscholar.org This highlights the potential for using chiral pool starting materials to construct enantiomerically pure spirocycles that can serve as probes for biological targets.
Moreover, spiroheterocycles are increasingly being investigated as bioisosteres for common cyclic moieties in drug discovery. researchgate.net A bioisostere is a chemical substituent that can be interchanged with another substituent to produce a molecule with similar biological properties. The conformational rigidity of spirocycles can lead to improved target selectivity and other desirable pharmaceutical properties. researchgate.net By developing synthetic routes to functionalized this compound derivatives, a library of novel analogues could be created for screening and identifying new molecular probes.
Development of Core Scaffolds for Complex Molecule Synthesis
The inherent three-dimensionality and conformational constraint of the spirocyclic core make this compound an excellent starting point for the synthesis of more complex molecular architectures. A core scaffold provides a rigid framework upon which additional functionality and complexity can be built in a predictable manner.
In related systems, such as 2,6-dichloro-9-thiabicyclo[3.3.1]nonane, the bicyclic scaffold allows for the well-controlled nucleophilic substitution of functional groups. nih.govmdpi.com The rigid structure of the scaffold dictates the stereochemical outcome of these reactions. Similarly, the this compound framework could be employed to control the spatial orientation of appended functionalities.
The development of novel, strained spiroheterocycles is a key area of interest for creating new building blocks in medicinal chemistry. researchgate.net These scaffolds can provide access to new chemical space and lead to the discovery of molecules with unique properties. The synthesis of challenging functionalized 1-oxaspiro[3.3]heptanes has been reported as a means to generate new scaffolds for drug discovery. researchgate.net This underscores the value of developing synthetic methodologies to access a variety of functionalized spirocycles, including those based on the this compound core. By leveraging the structural features of this spirocycle, chemists can design and construct intricate molecules with precise three-dimensional arrangements of atoms.
Biological Relevance and Mechanistic Interrogations of 6,6 Dimethyl 1 Oxaspiro 2.6 Nonane in Vitro Focus
Potential Roles in Ligand-Receptor Binding and Enzyme Modulation (excluding clinical data)
While no specific studies on 6,6-dimethyl-1-oxaspiro[2.6]nonane are available, the broader class of spirocyclic compounds, including oxaspirocycles, has garnered interest in medicinal chemistry due to their unique three-dimensional structures. These rigid frameworks can present functional groups in precise orientations, potentially leading to specific and potent interactions with biological targets.
There are no documented in vitro studies on the molecular target interactions of this compound. However, research on other spirocyclic molecules demonstrates their capacity to interact with a range of biological targets. For instance, various spiro compounds have been investigated for their potential as enzyme inhibitors or receptor modulators. A study on a spiro-acridine compound identified it as an inhibitor of pteridine (B1203161) reductase 1 in Leishmania chagasi through in silico screening and subsequent in vitro validation. nih.gov The study confirmed binding with a moderate affinity, highlighting the potential of the spiro motif in drug design. nih.gov Similarly, novel dispiro-indolinones have been synthesized and evaluated for their anticancer activity against various cell lines, with some compounds showing high cytotoxic activity. mdpi.com These examples, while not directly related to the oxaspiro[2.6]nonane core, underscore the principle that spirocyclic systems can be valuable scaffolds for developing biologically active agents. The specific interactions would be highly dependent on the nature of the spirocycle and its substituents.
The relationship between the structure of an oxaspiro compound and its biological activity is a key area of investigation, though unexplored for this compound. The incorporation of an oxygen atom into a spirocyclic system can significantly alter its physicochemical properties, such as water solubility and lipophilicity, which in turn can influence its biological activity. rsc.org For example, a study on oxa-spirocyclic analogues of the antihypertensive drug terazosin (B121538) showed that the introduction of an oxygen atom into the spirocyclic unit led to improved water solubility and, in some cases, higher potency in vivo. rsc.org The spiroacetal motif, present in numerous natural products, is often essential for their biological activity. semanticscholar.orgresearchgate.net The specific stereochemistry at the spiro-center can also be a critical determinant of biological function.
Identification as a Constituent of Natural Products or Metabolites (Mechanistic Significance)
There is no scientific literature identifying this compound as a constituent of any natural product or as a metabolite. However, the oxaspiro motif is found in a variety of natural products with diverse biological activities. nih.govmdpi.com For instance, the 1,6-dioxaspiro[4.5]decane moiety is a key structural feature in several biologically potent natural products, including the antibiotic monensin (B1676710) and the anticancer agent berkelic acid. semanticscholar.orgresearchgate.netresearchgate.net The presence of these spiroacetal structures is often crucial for their biological function. semanticscholar.orgresearchgate.net Another example is a spirocyclic compound with a 1,6-dioxaspiro[4.4]nonane moiety, isolated from the fungus Isaria cateniannulata, which exhibited weak inhibitory activity against the HeLa cancer cell line. nih.gov The mechanistic significance of the spiro-center often relates to its ability to lock the molecule in a specific conformation that is optimal for binding to a biological target.
Chemoenzymatic Synthesis of Biologically Active Derivatives
The chemoenzymatic synthesis of this compound or its derivatives has not been reported. However, chemoenzymatic strategies are widely used for the synthesis of chiral compounds, including epoxides and spirocycles, which are key structural elements of the target molecule. mdpi.comwur.nl These methods combine the selectivity of enzymatic reactions with the efficiency of chemical transformations.
Environmental Interactions and Mechanistic Degradation Pathways
Transformation Products and Environmental Fate (Focus on chemical mechanisms)
The degradation of 6,6-Dimethyl-1-oxaspiro[2.6]nonane is expected to generate a series of transformation products, the nature of which depends on the specific degradation pathway.
Hydrolysis:
The oxirane ring in this compound is susceptible to hydrolysis, particularly under acidic or basic conditions. Acid-catalyzed hydrolysis would involve protonation of the ether oxygen, followed by nucleophilic attack by water, leading to the opening of the oxirane ring and the formation of a diol. For example, spiro polycycloacetals have been shown to undergo rapid acid-catalyzed hydrolytic degradation to small molecules and oligomeric byproducts. rsc.org
Photochemical Transformation:
Under photochemical conditions, the initial cleavage of the C-O bond in the oxirane ring could lead to a diradical intermediate. This intermediate could then rearrange or react with other molecules. For example, it could abstract hydrogen atoms from the surrounding medium to form a hydroxyl group and a radical center on the carbon skeleton, which could then lead to a variety of secondary products.
Biotic Transformation:
Microbial degradation is likely to proceed through enzymatic reactions. Hydroxylation of the dimethyl-substituted carbon or other positions on the cycloheptane (B1346806) ring by monooxygenases is a plausible initial step. Subsequent oxidation could lead to the formation of ketones and eventually ring cleavage. The ether linkage itself could also be a target for enzymatic cleavage. For instance, the degradation of the pesticide spirotetramat (B1682168) in water leads to the formation of B-enol and B-keto as the primary degradation products. nih.gov
| Degradation Pathway | Proposed Initial Step | Potential Transformation Products |
| Acid-Catalyzed Hydrolysis | Protonation of the oxirane oxygen followed by nucleophilic attack by water. | 1-(hydroxymethyl)-6,6-dimethylcycloheptane-1,2-diol |
| Photochemical Degradation | Homolytic cleavage of a C-O bond in the oxirane ring. | Diradical intermediates, hydroxylated and rearranged products. |
| Biotic Degradation | Enzymatic hydroxylation of the cycloheptane ring or cleavage of the ether bond. | Hydroxylated derivatives, ketones, ring-opened products. |
Methodologies for Environmental Monitoring and Analysis of Spiro-Ethers (e.g., GC-MS for detection)
The detection and quantification of spiro-ethers like this compound in environmental samples require sensitive and specific analytical methods. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for this purpose. garj.orgresearchgate.net
Sample Preparation:
Prior to analysis, the target compound needs to be extracted from the environmental matrix (e.g., water, soil, sediment). For water samples, solid-phase extraction (SPE) is a common technique. nih.gov For soil and sediment samples, methods like Soxhlet extraction or pressurized liquid extraction can be employed, followed by a cleanup step to remove interfering substances.
GC-MS Analysis:
The extracted and purified sample is then injected into the GC-MS system. In the gas chromatograph, the components of the mixture are separated based on their boiling points and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint of the molecule, allowing for its identification. The abundance of specific ions can be used for quantification.
The use of an electron ionization system with an ionization energy of 70 eV is a common setup for GC-MS analysis. garj.org
| Analytical Step | Methodology | Purpose |
| Extraction from Water | Solid-Phase Extraction (SPE) | To isolate and concentrate the analyte from the aqueous matrix. |
| Extraction from Soil/Sediment | Soxhlet Extraction, Pressurized Liquid Extraction | To extract the analyte from the solid matrix. |
| Cleanup | Column Chromatography, Gel Permeation Chromatography | To remove interfering compounds from the extract. |
| Separation and Detection | Gas Chromatography-Mass Spectrometry (GC-MS) | To separate the analyte from other compounds and to identify and quantify it based on its mass spectrum. |
Advanced Applications and Materials Science Perspectives of Oxaspiro 2.6 Nonanes
Role as Chiral Building Blocks in Asymmetric Synthesis
The development of novel chiral building blocks is a cornerstone of modern asymmetric synthesis, enabling the construction of complex, stereochemically defined molecules. Spirocyclic compounds, in particular, are gaining prominence as their rigid conformations and three-dimensional structures can impart high levels of stereocontrol in chemical transformations.
Should 6,6-dimethyl-1-oxaspiro[2.6]nonane be resolved into its enantiomers, it could serve as a valuable chiral building block. The synthesis of chiral spirocycles is an active area of research, with methods such as catalytic enantioselective synthesis of spirocyclic 1,3-diketones and chiral Brønsted acid-catalyzed asymmetric dearomative spirocyclization being developed. rsc.orgrsc.org These approaches could potentially be adapted for the asymmetric synthesis of oxaspiro[2.6]nonane derivatives.
The presence of the gem-dimethyl group, a feature found in numerous natural products, can be advantageous. nih.gov This group can lock the conformation of the seven-membered ring, reducing its flexibility and potentially leading to more predictable outcomes in stereoselective reactions. This conformational restriction, often referred to as the Thorpe-Ingold effect, can enhance reaction rates and selectivities. nih.gov Furthermore, gem-dimethyl groups have been shown to increase the reactivity of analogous glycosylating agents. nih.gov
The oxirane ring in this compound is a versatile functional group. As a chiral epoxide, it can undergo regioselective and stereospecific ring-opening reactions with a variety of nucleophiles, leading to the formation of highly functionalized cycloheptane (B1346806) derivatives with defined stereocenters. This strategy is fundamental in the synthesis of many biologically active molecules.
Potential in Scaffold Design for Supramolecular Chemistry or Catalysis
The rigid framework of spirocyclic compounds makes them excellent candidates for the design of molecular scaffolds in supramolecular chemistry and catalysis. These scaffolds can pre-organize appended functional groups in a specific spatial arrangement, facilitating molecular recognition, self-assembly, or catalytic activity.
This compound, with its compact and well-defined three-dimensional structure, could serve as a core for the construction of more elaborate supramolecular architectures. Functionalization of the cycloheptane ring would allow for the attachment of recognition motifs or catalytic units. For instance, the introduction of hydrogen bonding donors and acceptors could lead to the formation of ordered assemblies in the solid state or in solution. The use of guanosine-based hydrogels as supramolecular scaffolds for template-assisted macrocyclization highlights the potential for organized chemical systems to direct reactions. rsc.org
In the realm of catalysis, chiral spirocyclic ligands have been successfully employed in a variety of metal-catalyzed asymmetric reactions. The spirocyclic backbone can create a well-defined chiral pocket around the metal center, effectively controlling the stereochemical outcome of the reaction. While research has often focused on larger spirocycles, the principles can be applied to the oxaspiro[2.6]nonane system. The development of ligands based on this scaffold could lead to new, highly efficient catalysts for reactions such as hydrogenations, cross-couplings, and cycloadditions.
Integration into Polymer Architectures or Advanced Materials
The incorporation of spirocyclic units into polymer backbones is a strategy to impart unique properties to the resulting materials. Spiro-orthoesters, for example, are known to undergo ring-opening polymerization with minimal shrinkage or even a slight expansion, a highly desirable characteristic for applications such as dental fillings, adhesives, and high-precision molding. dtic.mil
The oxirane ring of this compound is susceptible to cationic ring-opening polymerization. This process could be utilized to synthesize poly(ether-ester)s with the spirocyclic unit as a repeating motif in the polymer backbone. rsc.orgrsc.org Such polymers could exhibit enhanced thermal stability and specific mechanical properties due to the rigid spirocyclic core. The gem-dimethyl group would further contribute to the rigidity and potentially influence the glass transition temperature and crystallinity of the polymer.
Furthermore, the integration of spiro-ketal and spiro-ether functionalities into polymer chains is being explored for the development of chemically recyclable and biodegradable materials. nih.gov The ketal or ether linkages can be designed to be stable under normal use conditions but cleavable under specific triggers, such as acidic conditions, allowing for the depolymerization of the material back to its monomers. This approach is at the forefront of sustainable polymer chemistry. The development of polymers from this compound could therefore lead to advanced materials with a programmed lifecycle.
Future Research Directions and Concluding Perspectives
Unexplored Synthetic Avenues and Methodological Advancements
The synthesis of spiroepoxides like 6,6-Dimethyl-1-oxaspiro[2.6]nonane typically involves the epoxidation of an exocyclic methylene (B1212753) group or the reaction of a cyclic ketone with a sulfur ylide. However, several modern synthetic strategies remain largely unexplored for this specific target and could offer significant advantages in terms of efficiency, stereoselectivity, and sustainability.
Catalytic Asymmetric Synthesis: The development of a catalytic, enantioselective synthesis would be a major advancement. While catalytic asymmetric epoxidation of ketones is a known strategy, achieving high enantioselectivity for 2,2-disubstituted terminal epoxides can be challenging. mdpi.comnih.gov Future work could focus on applying chiral lanthanide-lithium-BINOL complexes or other advanced catalyst systems to the Corey-Chaykovsky epoxidation of 4,4-dimethylcycloheptanone to produce enantiopure this compound. mdpi.comnih.gov This would be crucial for investigating its potential in stereospecific reactions and as a chiral building block.
Flow Chemistry: Continuous flow chemistry offers enhanced safety, better process control, and easier scalability compared to traditional batch methods. nih.govnih.govyoutube.com The synthesis of spiroepoxides, which can involve hazardous reagents or unstable intermediates, is particularly well-suited for flow technology. anr.fryoutube.com A flow process for this compound could involve the in situ generation of the sulfur ylide, immediately followed by its reaction with 4,4-dimethylcycloheptanone in a microreactor, minimizing risks and potentially improving yields. nih.govanr.fr
Electrochemical and Photochemical Methods: Modern electrochemical and photochemical approaches could provide greener alternatives to reagent-based oxidations. anr.fr For instance, the development of an electrochemical method for the epoxidation of 4,4-dimethylcycloheptene, a plausible precursor, could avoid the use of stoichiometric oxidizing agents. anr.fr Similarly, photochemical methods, which have been used to generate spirocyclic frameworks, could be investigated.
Table 1: Potential Advanced Synthetic Routes for this compound
| Method | Precursor | Key Reagents/Conditions | Potential Advantages |
| Catalytic Asymmetric Epoxidation | 4,4-Dimethylcycloheptanone | Chiral catalyst (e.g., La-Li₃-BINOL complex), Dimethyloxosulfonium methylide | Access to enantiomerically pure epoxide |
| Flow Chemistry Synthesis | 4,4-Dimethylcycloheptanone | Sulfur ylide generated in situ in a flow reactor | Improved safety, scalability, and process control |
| Electrochemical Synthesis | 4,4-Dimethylcycloheptene | Electrochemical oxidation | Avoids chemical oxidants, greener process |
Emerging Mechanistic Insights and Reactivity Paradigms
The reactivity of this compound is dominated by the strained epoxide ring, making it susceptible to ring-opening reactions. Future research should focus on a deeper mechanistic understanding of these transformations, potentially leading to novel synthetic applications.
Lewis Acid-Catalyzed Rearrangements: The reaction of epoxides with Lewis acids can lead to a variety of rearranged products. A systematic study of the reaction of this compound with a range of Lewis acids (e.g., TiCl₄, FeCl₃, SnCl₄) is warranted. nih.gov Computational studies, using Density Functional Theory (DFT), could be employed to model the reaction pathways and predict the formation of various carbocationic intermediates and the resulting products, which could include ring-expanded ketones or unsaturated alcohols. nih.gov
Nucleophilic Ring-Opening: While predictable to some extent, the regioselectivity of nucleophilic attack on the epoxide is a key area for investigation. The gem-dimethyl group at the C6 position may exert subtle steric and electronic effects that influence whether a nucleophile attacks the spiro carbon or the methylene carbon of the epoxide. A detailed kinetic and computational analysis of ring-opening with a variety of nucleophiles (e.g., amines, thiols, organometallics) would provide valuable mechanistic data.
Radical-Mediated Reactions: The exploration of radical-mediated reactions of this spiroepoxide is a largely untouched area. The use of radical initiators could lead to novel transformations, such as radical-mediated polymerization or the formation of complex polycyclic systems.
Prospects for Novel Functional Materials and Biological Probes Based on the this compound Framework
The unique three-dimensional structure of the this compound scaffold makes it an intriguing building block for the development of new materials and biologically active molecules. researchgate.netsigmaaldrich.com
Polymer Chemistry: The epoxide functionality is a versatile handle for initiating ring-opening polymerization. rsc.orgresearchgate.net Polymerization of this compound could lead to novel polyethers with unique physical and chemical properties imparted by the gem-dimethylcycloheptyl backbone. youtube.com The use of catalysts like triethylborane (B153662) could allow for controlled polymerization, yielding polymers with defined molecular weights and architectures. rsc.org These materials could find applications as specialty plastics or elastomers.
Biological Probes: Spirocyclic structures are increasingly being used in the design of fluorescent probes for biological imaging. nih.govnih.gov The spirocyclization can be used to switch fluorescence "off", and a specific chemical or enzymatic reaction can open the ring, leading to a fluorescent signal. nih.govnih.gov The this compound framework could be elaborated by attaching a fluorophore. Subsequent ring-opening of the epoxide by a specific analyte or enzyme in a biological system could trigger the release of the fluorophore, enabling detection. rsc.org
Medicinal Chemistry Scaffolds: Spirocycles are considered "privileged scaffolds" in drug discovery due to their rigid, three-dimensional nature which allows for precise positioning of functional groups in space. researchgate.netsigmaaldrich.com The this compound core could serve as a starting point for the synthesis of libraries of complex molecules. Ring-opening with various nucleophiles would generate a diverse set of derivatives that could be screened for biological activity against a range of therapeutic targets.
Table 2: Potential Applications of the this compound Framework
| Application Area | Concept | Potential Outcome |
| Functional Polymers | Ring-opening polymerization of the epoxide. | Novel polyethers with unique thermal and mechanical properties. |
| Biological Probes | Incorporation into a "caged" fluorophore system. | Analyte- or enzyme-specific fluorescent probes for bioimaging. |
| Medicinal Chemistry | Use as a rigid 3D scaffold for library synthesis. | Discovery of new bioactive compounds for drug development. |
Q & A
Q. What are the optimal synthetic routes for 6,6-Dimethyl-1-oxaspiro[2.6]nonane, and how do reaction conditions influence yield?
The synthesis typically involves multi-step strategies, such as cyclization of pre-functionalized precursors. For example, ring-closing metathesis (RCM) or acid-catalyzed intramolecular etherification can form the spirocyclic core. Key steps include:
- Precursor design : Starting with γ,δ-unsaturated ketones or esters to enable spirocyclization .
- Catalyst selection : Grubbs catalysts for RCM or Lewis acids (e.g., BF₃·OEt₂) for ether formation .
- Temperature control : Lower temperatures (0–25°C) minimize side reactions like epimerization .
Yields range from 40–70%, depending on steric hindrance from the dimethyl groups.
Q. What analytical techniques are critical for characterizing this compound?
- NMR spectroscopy : ¹H and ¹³C NMR confirm the spirocyclic structure via distinct coupling patterns (e.g., geminal dimethyl protons at δ 1.2–1.4 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 154.1352 for C₉H₁₄O) .
- X-ray crystallography : Resolves spatial arrangement, particularly the dihedral angle between the oxirane and cyclohexane rings .
Q. How does the spirocyclic structure influence physicochemical properties?
The rigid spiro framework reduces conformational flexibility, leading to:
- Enhanced thermal stability : Decomposition temperatures >200°C .
- Lipophilicity : LogP ~2.5 (predicted), favoring membrane permeability in biological assays .
- Steric hindrance : Limits nucleophilic attack at the ether oxygen, slowing hydrolysis .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in catalytic systems?
- DFT calculations : Model transition states for ring-opening reactions (e.g., acid-catalyzed cleavage) to identify regioselectivity .
- Molecular dynamics (MD) : Simulate interactions with enzymes (e.g., cytochrome P450) to predict metabolic pathways .
- Docking studies : Screen binding affinity to biological targets (e.g., sigma receptors) using spirocyclic analogs as templates .
Q. What strategies resolve contradictions in reported biological activities of spirocyclic analogs?
- Structure-activity relationship (SAR) tables : Compare derivatives to isolate critical substituents. Example:
| Compound | Substituents | Biological Activity (IC₅₀) | Key Interaction |
|---|---|---|---|
| 6,6-Dimethyl-1-oxaspiro[...] | Dimethyl, oxirane | 120 nM (Sigma-1 receptor) | Hydrophobic pocket binding |
| 5,8-Diazaspiro[2.6]nonane | Nitrogen atoms | 85 nM (Nicotinic receptor) | Hydrogen bonding |
- Mechanistic studies : Use knockout cell lines to confirm target specificity .
Q. How to design in vivo models to evaluate neuropharmacological potential?
- Animal models : Administer this compound in rodent neuropathic pain assays (e.g., chronic constriction injury) .
- Dosage optimization : Pharmacokinetic profiling (Cₘₐₓ, t₁/₂) via LC-MS/MS .
- Behavioral endpoints : Measure mechanical allodynia or cognitive performance (e.g., Morris water maze) .
Methodological Considerations
- Synthetic reproducibility : Use anhydrous conditions and inert atmospheres to prevent oxirane ring hydrolysis .
- Data validation : Cross-reference NMR assignments with computed chemical shifts (e.g., ACD/Labs software) .
- Ethical compliance : Adhere to OECD guidelines for preclinical toxicity testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
